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Compound of Interest

Compound Name: 2-Methoxyhexane

Cat. No.: B15478497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyhexane, a dialkyl ether.

The document consolidates available data on its chemical and physical properties, outlines a

probable synthesis methodology, and discusses its spectroscopic profile and safety

considerations. The information is structured to serve as a foundational resource for

professionals in research and development.

Compound Identification and Properties
2-Methoxyhexane is identified by the Chemical Abstracts Service (CAS) number 25246-71-3.

[1][2] It is also known by other names such as Hexyl-(2)-methyl-aether and 2-hexyl methyl

ether.[1][3]

Chemical Identifiers
The following table summarizes the key chemical identifiers for 2-Methoxyhexane.
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Identifier Value Source

CAS Number 25246-71-3 [1][2][3]

IUPAC Name 2-methoxyhexane [3]

Molecular Formula C₇H₁₆O [1][2][3]

SMILES CCCCC(C)OC [3]

InChI
InChI=1S/C7H16O/c1-4-5-6-

7(2)8-3/h7H,4-6H2,1-3H3
[3]

InChIKey
OVLZCXHCJCDIJB-

UHFFFAOYSA-N
[3]

Physical and Chemical Properties
Experimental data on the physical properties of 2-Methoxyhexane, such as boiling point and

density, are not readily available in public databases.[1] The table below presents computed

data from reputable chemical informatics sources. These values are theoretical predictions and

should be used as estimates until experimental data becomes available.

Property Value (Computed) Source

Molecular Weight 116.20 g/mol [3][4]

XLogP3-AA (Lipophilicity) 2.3 [3][4]

Topological Polar Surface Area 9.2 Å² [3][4]

Hydrogen Bond Donor Count 0 [3][4]

Hydrogen Bond Acceptor

Count
1 [3][4]

Rotatable Bond Count 4 [3][4]

Exact Mass 116.120115130 Da [3][4]

Complexity 43.7 [3][4]
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Synthesis of 2-Methoxyhexane
A common and effective method for the synthesis of ethers from alkenes is the

alkoxymercuration-demercuration reaction. This method follows Markovnikov's rule, where the

alkoxy group adds to the more substituted carbon of the double bond, and notably, avoids

carbocation rearrangements that can occur in acid-catalyzed hydration.[5] For 2-
Methoxyhexane, the logical precursors are 1-hexene and methanol.[1]

Reaction Pathway
The synthesis proceeds in two steps:

Alkoxymercuration: 1-Hexene reacts with mercuric acetate in methanol. The methanol acts

as a nucleophile, attacking the intermediate mercurinium ion to form a stable organomercury

ether intermediate.

Demercuration: The organomercury intermediate is then reduced with sodium borohydride

(NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the

final product, 2-Methoxyhexane.
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Synthesis Pathway of 2-Methoxyhexane

Reactants

Reagents

1-Hexene

1. Hg(OAc)₂

Step 1: Alkoxymercuration

Methanol

Step 1: Alkoxymercuration

2. NaBH₄

Intermediate

2-Methoxyhexane

Step 2: Demercuration

Click to download full resolution via product page

Caption: Synthesis of 2-Methoxyhexane via Alkoxymercuration-Demercuration.

Representative Experimental Protocol
The following is a representative experimental protocol based on the general principles of

alkoxymercuration-demercuration.

Materials:

1-Hexene

Methanol (anhydrous)
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Mercuric acetate [Hg(OAc)₂]

Sodium borohydride (NaBH₄)

Tetrahydrofuran (THF)

3 M Sodium hydroxide (NaOH) solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Dichloromethane (for extraction)

Procedure:

Alkoxymercuration: In a 250 mL round-bottom flask equipped with a magnetic stirrer,

dissolve mercuric acetate in 50 mL of anhydrous methanol. To this stirring solution, add 1-

hexene dropwise over 15 minutes at room temperature. Continue stirring the reaction

mixture for an additional 60-90 minutes until the reaction is complete (monitored by TLC).

Workup 1: Cool the flask in an ice bath. Add 50 mL of 3 M NaOH solution, followed by the

slow, portion-wise addition of a solution of sodium borohydride in 50 mL of 3 M NaOH. A

black precipitate of elemental mercury will form.

Demercuration: Allow the mixture to stir for another 60-90 minutes at room temperature to

ensure complete reduction.

Extraction: Decant the supernatant liquid from the mercury precipitate. Transfer the liquid to

a separatory funnel and extract three times with dichloromethane.

Washing and Drying: Combine the organic extracts and wash sequentially with water and

then with brine. Dry the organic layer over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The

crude product can be purified by fractional distillation under atmospheric pressure to yield

pure 2-Methoxyhexane.
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Spectroscopic and Analytical Data
The definitive identification of 2-Methoxyhexane relies on a combination of spectroscopic

techniques.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of ethers typically involves cleavage of the C-O

bond and the C-C bond alpha to the oxygen. For 2-Methoxyhexane, the most stable and

abundant fragment (base peak) is expected from the alpha-cleavage, resulting in the [CH₃-

O=CH-CH₃]⁺ ion.

m/z (Mass/Charge Ratio) Relative Intensity Probable Fragment

116 Low [C₇H₁₆O]⁺ (Molecular Ion, M⁺)

59 High (Base Peak) [C₃H₇O]⁺

43 Moderate [C₃H₇]⁺

41 Moderate [C₃H₅]⁺

Data derived from NIST GC-

MS data available on

PubChem.[3]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For 2-
Methoxyhexane, the key absorption will be the C-O-C stretch characteristic of ethers.
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Wavenumber (cm⁻¹) Vibration Type Intensity

2850–2960 C-H (sp³) Stretch Strong

1450–1470 C-H Bend (Methylene/Methyl) Medium

1370–1385 C-H Bend (Methyl) Medium

1080–1150 C-O-C Stretch (Ether) Strong

Expected values based on

characteristic IR absorptions

for aliphatic ethers.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The spectrum will show distinct signals for the methoxy protons and the

various protons along the hexyl chain.

Expected Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~3.3 Singlet 3H -O-CH₃

~3.2-3.4 Multiplet 1H CH-OCH₃

~1.1 Doublet 3H CH₃-CH

~1.2-1.5 Multiplet 6H -(CH₂)₃-

~0.9 Triplet 3H -CH₃ (terminal)

¹³C NMR (Carbon-13 NMR): The spectrum will show seven distinct signals corresponding to

each unique carbon atom.
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Expected Chemical Shift (δ, ppm) Assignment

~75-80 CH-OCH₃

~56-58 -O-CH₃

~38-40 CH₂ (adjacent to CH)

~31-33 CH₂ (terminal chain)

~25-27 CH₂ (central chain)

~22-24 CH₃-CH

~14 -CH₃ (terminal)

Expected chemical shifts are estimates based

on analogous structures and general NMR

principles.[8][9][10]

Applications and Uses
The documented use for 2-Methoxyhexane is broadly stated as "For industry use only".[1]

Specific applications in scientific research or as a component in commercial products are not

widely reported in available literature. Its properties as a non-polar aprotic solvent suggest

potential utility in organic synthesis or as a specialty solvent.

Safety and Handling
A specific, verified Safety Data Sheet (SDS) for 2-Methoxyhexane (CAS 25246-71-3) is not

readily available. However, due to its structural similarity to other aliphatic ethers, it should be

handled as a potentially flammable and harmful substance. The GHS classification for its

structural isomer, 1-methoxyhexane (CAS 4747-07-3), is provided below for guidance.[11]

Disclaimer: This information is for the isomer 1-methoxyhexane and should be used for

precautionary guidance only. Users must conduct their own risk assessment.
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Hazard Class GHS Classification Hazard Statement

Flammable Liquids Category 2
H225: Highly flammable liquid

and vapour.

Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.

Recommended Precautionary Statements (based on isomer):

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources.

No smoking.[11]

P233: Keep container tightly closed.[11]

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

Logical Workflow for Identification
The following diagram illustrates a logical workflow for the identification and confirmation of a

sample suspected to be 2-Methoxyhexane.
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Identification Workflow for 2-Methoxyhexane

Initial Analysis

Structural Confirmation

Conclusion

Unknown Sample

IR Spectroscopy

C-O-C stretch
(~1100 cm⁻¹)?

Mass Spectrometry

M⁺ at m/z 116?
Base Peak at m/z 59?

1H and 13C NMR

¹H and ¹³C spectra
match expected shifts?

Identity Confirmed:
2-Methoxyhexane

Yes

Not 2-Methoxyhexane

NoYes

NoYes No

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic identification of 2-Methoxyhexane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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